molecular formula C16H13N3 B11519320 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole

1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole

Cat. No.: B11519320
M. Wt: 247.29 g/mol
InChI Key: IRWFBVGNNFTFET-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole is a fused heterocyclic compound of significant interest in medicinal and organic chemistry research. This compound features a benzimidazole ring system annulated with an imidazole ring, creating a planar, conjugated structure that can interact with various biological targets . The synthesis of this specific derivative is achieved through the reaction of phenacyl bromide with 2-methylaminobenzimidazole, followed by cyclization of the resulting intermediate . Research into this class of compounds has demonstrated reactivity in electrophilic substitution reactions; for instance, bromination occurs preferentially at the 3-position of the imidazole ring . The structural planarity and electronic properties of the imidazo[1,2-a]benzimidazole core make it a valuable scaffold for investigating interactions with biopolymers and enzymes . Furthermore, related benzimidazole and fused imidazobenzimidazole derivatives have shown promising antiproliferative activity against various cancer cell lines, including breast cancer models, and exhibit potential antibacterial properties against strains such as Staphylococcus aureus . This product is intended for research purposes only, specifically for use in chemical synthesis, biochemical profiling, and the development of novel therapeutic agents. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

3-methyl-2-phenylimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C16H13N3/c1-18-15(12-7-3-2-4-8-12)11-19-14-10-6-5-9-13(14)17-16(18)19/h2-11H,1H3

InChI Key

IRWFBVGNNFTFET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

One-Pot Benzimidazole Formation

The foundational approach involves condensing o-phenylenediamine with aromatic aldehydes to construct the benzimidazole core. A modified protocol using DMSO as both solvent and methylthio-group donor enables the direct synthesis of 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole in a single step. While this method avoids transition metals, its applicability to the target compound requires substituting the methylthio group with a methyl group via subsequent alkylation.

Reaction conditions for this step typically involve:

  • Temperature : 80–100°C

  • Time : 4–6 hours

  • Yield : 75–89%

The mechanism proceeds through Schiff base formation, followed by cyclization facilitated by DMSO’s nucleophilic sulfur atom, which acts as an in situ methylating agent.

N-Methylation Strategies for Benzimidazole Derivatives

Dimethyl Carbonate (DMC)-Mediated Alkylation

N-Methylation of 2-phenyl-1H-benzimidazole precursors using dimethyl carbonate (DMC) represents a green chemistry approach. Under reflux conditions in DMSO with potassium carbonate, this method achieves quantitative methylation at the N1 position.

Optimized Protocol :

  • Reactants : 2-phenyl-1H-benzimidazole (1.0 equiv), DMC (3.0 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMSO (5 mL per 0.1 mmol substrate)

  • Temperature : 140°C

  • Time : 12–48 hours

  • Yield : 72–98%

Characterization data for 1-methyl-2-phenyl-1H-benzimidazole (1a ) include:

  • ¹H NMR (DMSO-d₆) : δ 3.88 (s, 3H, N–CH₃), 7.25–7.86 (m, aromatic protons)

  • HRMS : m/z 209.1073 [M + H⁺]

Alkyl Bromide-Based Quaternization

Alternative N-alkylation employs alkyl bromides under milder conditions. For example, methyl bromide reacts with 2-phenyl-1H-benzimidazole in DMSO at 0–25°C, completing methylation within 1–5 hours.

EntryAlkylating AgentTemperature (°C)Time (h)Yield (%)
1CH₃Br05.365
2C₂H₅Br251.791
3n-C₃H₇Br253.084

Table 1. Comparative yields for N-alkylation with varying alkyl bromides

This method’s efficiency decreases with longer alkyl chains due to steric hindrance and reduced electrophilicity.

Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Imidazo[1,2-a]benzimidazole Annulation

A two-step annulation strategy constructs the fused imidazo[1,2-a]benzimidazole system. Initial synthesis of 2-(2-bromophenyl)-1H-benzimidazole (5g ) precedes copper(I)-catalyzed CDC with azoles:

Reaction Conditions :

  • Catalyst : CuI (20 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF

  • Temperature : 150°C

  • Time : 4–7 hours

  • Yield : 35–70%

Key intermediates are characterized by:

  • ¹³C NMR : δ 110–161 ppm (aromatic carbons), 31.6 ppm (N–CH₃)

  • FTIR : 3067–3002 cm⁻¹ (sp² C–H), 1670–1608 cm⁻¹ (C═N)

Solvent and Catalyst Effects on Reaction Efficiency

Role of DMSO in Facilitating Methyl Transfer

DMSO enhances reaction kinetics by stabilizing transition states through polar interactions. In methylation reactions, it participates in SN2 mechanisms, transferring methyl groups from DMC or alkyl halides to the benzimidazole nitrogen.

Transition Metal-Free vs. Copper-Catalyzed Routes

Comparative analysis reveals trade-offs:

  • Metal-Free (DMSO) : Avoids catalyst removal steps but requires higher temperatures (140°C vs. 150°C).

  • Copper-Catalyzed : Enables milder conditions for CDC but introduces metal contamination risks.

Scalability and Industrial Applicability

Batch-scale experiments (100 mmol) using DMC-mediated methylation demonstrate consistent yields (85–90%) with the following parameters:

  • Energy Input : 1.2 kWh/mol

  • Purity : >99% (HPLC)

  • Cost : $12–15/g (substrate-dependent)

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in N-Alkylation

Over-alkylation at C2 positions is suppressed by:

  • Steric hindrance from the 2-phenyl group

  • Electronic deactivation of the benzimidazole ring

Byproduct Formation in CDC Reactions

Copper-mediated routes generate 5–10% dimeric byproducts, necessitating silica gel chromatography for purification .

Chemical Reactions Analysis

Cross-Coupling Reactions

Intramolecular carbon-nitrogen cross-coupling reactions are employed to construct the benzimidazole ring. For example:

  • N-(2-iodophenyl)benzamidine (1a ) undergoes coupling in water with K₂CO₃ at 100°C for 30 hours, yielding benzimidazole 2a in 80% .

  • Microwave-assisted solvent-free methods achieve 90% yields for similar scaffolds by optimizing base and temperature conditions .

Catalytic Reactions with Magnetic Nanoparticles

Fe₃O₄@SiO₂@MOF-199 catalysts enable efficient synthesis of imidazo[1,2-f]phenanthridines via tandem reactions :

  • Reaction of 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole (1a ) with cyclohexane-1,3-dione (2a ) in DMF at 60°C for 20 hours produces 3a in 91% yield using l-proline as a ligand .

  • Catalytic recyclability: The Fe₃O₄@SiO₂@MOF-199 system retains activity over four cycles, maintaining >89% yield .

Key Reaction Optimization Parameters

ConditionOutcome
Ligand: l-proline91% yield vs. 14% without ligand
Base: Cs₂CO₃Superior to K₂CO₃ or KOt^tBu
Solvent: DMF72–91% yield vs. <43% in toluene

N-Alkylation for Bioactive Derivatives

N-alkylation enhances pharmacological properties:

  • Substitution at N-1 with alkyl chains (C₁–C₇) improves antiproliferative activity against MDA-MB-231 cancer cells. For example, heptyl-substituted 2g shows IC₅₀ = 16.38 μM .

  • Derivatives exhibit antibacterial activity (MIC = 4–8 μg/mL against S. aureus and MRSA) and antifungal effects (MIC = 64 μg/mL for C. albicans) .

Microwave-Assisted Functionalization

Microwave irradiation accelerates reactions under solvent-free conditions:

  • Neat mixtures of α-bromoacetophenone and 2-aminopyridine yield 2-phenylimidazo[1,2-a]pyridine in 90% at 65°C .

  • This method avoids side products and reduces reaction time to 20–40 minutes .

Acid-Mediated Condensation

Conventional acid-catalyzed methods using HCl/formamide:

  • 1,2-phenylenediamine reacts with formamide under microwave irradiation (150°C, 40 minutes) to form 1H-benzimidazole in 82% yield .

  • Substituted amides generate 2-aryl/alkyl benzimidazoles with minimal byproducts .

Structural Characterization

Key analytical data for reaction products:

  • NMR : 1H NMR (DMSO-d₆) of 2-phenyl-1H-benzimidazole shows δ = 12.90 (s, NH), 8.17–7.21 ppm (aromatic protons) .

  • HRMS : Molecular ion peak at m/z 195.0949 ([M + H]⁺) confirms C₁₃H₁₀N₂ .

This compound’s reactivity underscores its versatility in medicinal chemistry and materials science. Optimized synthetic routes and catalytic systems enable scalable production of derivatives with tailored biological and physicochemical properties.

Scientific Research Applications

Pharmacological Activities

The pharmacological profile of 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole includes significant activities such as:

  • Anticancer Activity : Numerous studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of benzimidazole have shown notable efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl group can enhance anticancer effects, with some derivatives achieving IC50 values as low as 16.38 μM .
  • Antimicrobial Properties : The compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to show minimum inhibitory concentrations (MIC) lower than standard antibiotics such as ampicillin and cefadroxil . The presence of specific substituents on the benzimidazole ring significantly influences the antimicrobial efficacy.
  • Anti-inflammatory Effects : Research has indicated that certain derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Compounds synthesized with specific substitutions have shown significant COX-2 inhibition, which is crucial for reducing inflammation .

Table 1: Summary of Biological Activities of 1-Methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole Derivatives

Activity TypeExample DerivativeTarget/Cell LineIC50/MIC ValuesReference
AnticancerCompound 2gMDA-MB-23116.38 μM
AntimicrobialCompound XStaphylococcus aureus< 4 μg/mL
Anti-inflammatoryCompound YCOX-2 enzymeIC50 = 8–13.7 µM
AntifungalCompound ZCandida albicans64 μg/mL

Synthesis and Mechanisms

The synthesis of 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole derivatives typically involves multi-step organic reactions, including Mannich reactions and other coupling methods. Recent advancements in synthetic methodologies have focused on greener approaches that minimize environmental impact while maximizing yield and purity .

Table 2: Synthetic Routes for Derivatives

Synthetic MethodKey FeaturesAdvantages
Mannich ReactionFormation of imidazole ringHigh yield, diverse products
Multicomponent ReactionsSimultaneous assemblyEfficient synthesis
Green Chemistry MethodsUse of eco-friendly solventsReduced environmental impact

Mechanism of Action

The mechanism of action of 1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound may interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differentiation

The IOP-lowering activity of benzimidazole derivatives depends on substituents, tautomerism, and fused ring systems. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Pharmacological Features

Compound Core Structure Substituents IOP Activity (Max Reduction) Optimal Concentration Duration (Hours) AUC*
1-Methyl-2-phenyl-1H-IBB** Imidazo[1,2-a]benzimidazole 1-CH₃, 2-Ph Significant at 0.2% 0.2% ~6 Moderate
RU 239 (N9-IBB) Imidazo[1,2-a]benzimidazole N9-substituent 23.79% at 0.1% 0.1% ~4 High
RU 576 (N1-IBB) Imidazo[1,2-a]benzimidazole N1-substituent No significant effect N/A N/A Low
Pyrimido[1,2-a]BBI* Pyrimido[1,2-a]benzimidazole Varies (e.g., 1,4-dihydro) Moderate (antimicrobial) N/A N/A Not applicable

*Area Under Curve (AUC) reflects cumulative IOP-lowering efficacy.
IBB: Imidazo[1,2-a]benzimidazole.
*
BBI: Benzimidazole.

Key Observations:

Substituent Position Matters :

  • The 1-methyl-2-phenyl substitution in the target compound contrasts with N9-substituted analogs like RU 239, which showed higher efficacy at lower concentrations (0.1%) but shorter duration .
  • N1-substituted derivatives (e.g., RU 576) lacked significant IOP reduction, highlighting the critical role of substitution patterns .

Tautomerism and Activity :

  • 1H tautomers (e.g., the target compound) exhibit different activity profiles compared to 9H or 10H tautomers, likely due to altered hydrogen bonding or steric effects .

Dose-Response Relationships :

  • The target compound showed a U-shaped dose-response curve, with efficacy only at 0.2% . In contrast, RU 239’s activity decreased with higher concentrations, suggesting divergent binding mechanisms .

Therapeutic Applications :

  • Pyrimido[1,2-a]benzimidazole derivatives (e.g., 1,4-dihydropyrimido analogs) demonstrate antimicrobial activity but lower IOP effects, underscoring how core heterocycle modifications redirect biological activity .

Pharmacophore and Neural Network Insights

Pharmacophore models from Marcus et al. (2017) identified critical features for IOP activity:

  • Hydrophobic regions (methyl/phenyl groups).
  • Hydrogen-bond acceptors (imidazole nitrogen).
  • Aromatic rings for π-π stacking .

The target compound’s phenyl group aligns with these requirements, but its methyl group may reduce solubility compared to polar substituents in other active derivatives. Neural network analysis further linked IOP activity to electronic parameters (e.g., logP), suggesting that the compound’s moderate lipophilicity balances membrane permeability and target engagement .

Biological Activity

1-Methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing upon various research studies and findings.

Overview of Biological Activities

The imidazo[1,2-a]benzimidazole scaffold has been associated with a range of biological activities, including:

  • Anticancer Activity : Various derivatives exhibit potent antiproliferative effects against multiple cancer cell lines.
  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation.

Anticancer Activity

Research indicates that 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole derivatives possess significant anticancer properties. For instance:

  • In vitro Studies : Compounds have demonstrated IC50 values ranging from 5.2 μM to 29.39 μM against various cancer cell lines including MDA-MB-231 and SK-Hep1 .
  • Mechanism of Action : The anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. For example, a study highlighted that certain derivatives activate caspases and lead to DNA damage via reactive oxygen species (ROS) generation .

Antimicrobial Activity

The antimicrobial potential of 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole has been evaluated against several pathogens:

PathogenActivity LevelMIC (μg/mL)
Staphylococcus aureusSignificant4 - 8
Methicillin-resistant Staphylococcus aureusHigh4
Escherichia coliModerate16
Candida albicansModerate64

Studies have shown that these compounds can inhibit bacterial growth effectively at low concentrations, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]benzimidazole derivatives have been explored through various assays. Some notable findings include:

  • Inhibition of Pro-inflammatory Cytokines : Certain compounds have been shown to inhibit the production of TNF-alpha and IL-1β, which are critical mediators in inflammatory responses .
  • Mechanistic Insights : The anti-inflammatory effects are linked to the modulation of signaling pathways involved in inflammation, such as the NF-kB pathway.

Case Studies

Several studies have focused on the synthesis and evaluation of new derivatives based on the imidazo[1,2-a]benzimidazole framework:

  • Study on Antiproliferative Activity : A series of N-alkylated derivatives were synthesized and tested against various cancer cell lines. The most potent compound exhibited an IC50 value of 16.38 μM against MDA-MB-231 cells .
  • Antimicrobial Evaluation : Compounds were tested against a panel of bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 4 μg/mL for resistant strains, indicating strong antimicrobial potential .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that specific derivatives could significantly reduce inflammation markers in vitro, suggesting their therapeutic potential in inflammatory diseases .

Q & A

What are the common synthetic routes for 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is typically synthesized via cyclization reactions involving 2-aminobenzimidazole derivatives and carbonyl-containing precursors. Key methods include:

  • Metal-free oxidative cyclization : Using 2-aminopyridines and cyclohexanones under molecular oxygen, achieving moderate yields (57–58%) with high selectivity .
  • Tandem reactions : 2-Arylbenzimidazoles react with α,β-unsaturated carbonyls in THF with DBU as a base, yielding dihydropyridino derivatives (56–83% yield) .
  • Green nanocatalysis : A magnetic nanocatalyst under white LED irradiation enables room-temperature synthesis with high selectivity and recyclability .
    Methodological Insight : Solvent choice (e.g., THF vs. solvent-free systems) and catalysts (e.g., DBU vs. GuHCl) critically impact reaction kinetics and purity. For example, microwave-assisted GuHCl catalysis achieves near-quantitative yields under solvent-free conditions .

How do intermolecular interactions and crystal packing affect the physicochemical properties of this compound?

Basic Research Question
Single-crystal X-ray diffraction reveals that π-π stacking and hydrogen bonding (C–H⋯N, C–H⋯π) dominate the solid-state structure. These interactions influence solubility, thermal stability, and fluorescence properties. For instance:

  • Fluorescence : Intramolecular charge transfer and stacking arrangements enhance quantum yield, making derivatives useful in optoelectronic applications .
  • Stability : Strong π-interactions correlate with higher melting points and resistance to thermal degradation .
    Methodological Insight : Use SHELX for crystallographic refinement to resolve ambiguities in hydrogen bonding networks .

What advanced catalytic systems improve the efficiency of synthesizing imidazo[1,2-a]benzimidazole derivatives?

Advanced Research Question
Recent advancements focus on sustainability and precision:

  • Magnetic nanocatalysts : Enable recyclable, room-temperature synthesis under LED light, reducing energy consumption .
  • Microwave-assisted organocatalysis : GuHCl-mediated reactions achieve 90–96% yield in minutes, bypassing toxic metals .
  • Friedel-Crafts acylation : Eaton’s reagent in solvent-free conditions yields fused imidazo-thiazoles (90–96% yield) with high functional group tolerance .
    Methodological Insight : Optimize catalyst loading (e.g., 10 mol% GuHCl) and irradiation parameters (e.g., microwave power) to minimize side reactions .

How can researchers resolve contradictions in spectroscopic data or crystallographic refinements for this compound?

Advanced Research Question
Discrepancies often arise from polymorphic forms or dynamic molecular interactions:

  • Crystallographic conflicts : Use SHELXL to refine twinned or high-resolution data, ensuring accurate hydrogen atom placement .
  • Spectroscopic ambiguity : Combine NMR (e.g., NOESY for stereochemistry) with DFT calculations to validate tautomeric forms or stacking interactions .
    Case Study : Conflicting UV-Vis spectra for derivatives may stem from solvent polarity effects on intramolecular charge transfer; validate via time-dependent DFT .

What methodological considerations are crucial for evaluating the pharmacological potential of derivatives against diseases like cancer or parasitic infections?

Advanced Research Question
Focus on structure-activity relationships (SAR) and mechanistic assays:

  • Anthelmintic activity : Derivatives with electron-withdrawing substituents (e.g., 6d, 6k) show efficacy against Syphacia obvelata via tubulin inhibition .
  • Anticancer screening : Pyrimido[1,2-a]benzimidazoles inhibit kinase pathways (e.g., AKT) in melanoma; use kinase profiling and apoptosis assays to confirm selectivity .
  • Toxicity profiling : Employ in vitro cytotoxicity assays (e.g., MTT) on non-cancerous cell lines to assess therapeutic windows .
    Methodological Insight : Prioritize derivatives with low IC50 values (<10 μM) and high selectivity indices (>10) for preclinical development .

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